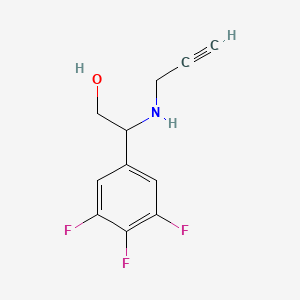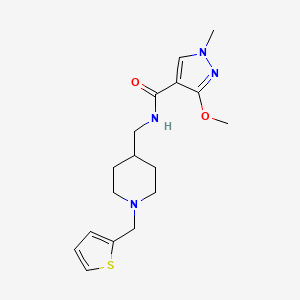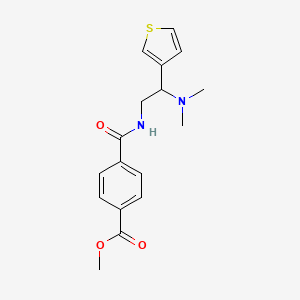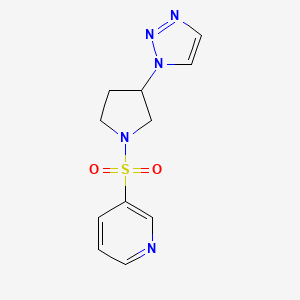
2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol, also known as TFE-P, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylethanolamines and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol is not fully understood. However, studies have shown that this compound interacts with several molecular targets, including the cannabinoid receptors, TRPV1 receptors, and GABA receptors. This interaction leads to the modulation of several signaling pathways, resulting in the observed pharmacological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and pain by modulating the activity of several signaling pathways, including the NF-κB pathway and the MAPK pathway. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. Additionally, this compound has been extensively studied, and its pharmacological properties are well understood. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, and the synthesis process is complex, requiring expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the study of 2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol. One potential direction is the development of this compound-based drugs for the treatment of chronic pain and inflammatory disorders. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its interaction with molecular targets. Finally, the potential of this compound as a cancer therapy needs to be further explored, including the development of this compound-based drugs for cancer treatment.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound has been extensively studied for its pharmacological properties, including its anti-inflammatory, analgesic, and anti-tumor effects. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol involves the reaction between 3,4,5-trifluoroacetophenone and propargylamine in the presence of a reducing agent. The process involves several steps, including the formation of an intermediate product, which is then reduced to obtain the final compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol has been studied extensively for its potential therapeutic applications. Several studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. Additionally, this compound has been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-(prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-2-3-15-10(6-16)7-4-8(12)11(14)9(13)5-7/h1,4-5,10,15-16H,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDRSYRTCNYJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(CO)C1=CC(=C(C(=C1)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxyethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2900430.png)


![4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2900434.png)

![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate](/img/structure/B2900439.png)




![N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2900448.png)


![5-methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2900453.png)